
5-Bromo-3-(3-fluoropyrrolidine-1-sulfonyl)-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-((3-fluoropyrrolidin-1-yl)sulfonyl)-1H-indole-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromine atom, a fluoropyrrolidine moiety, and an indole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-((3-fluoropyrrolidin-1-yl)sulfonyl)-1H-indole-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Sulfonylation: The sulfonyl group is introduced using sulfonyl chloride in the presence of a base such as triethylamine.
Fluoropyrrolidine Introduction: The fluoropyrrolidine moiety is incorporated through nucleophilic substitution reactions, often using fluoropyrrolidine and a suitable leaving group.
Carboxamide Formation: The final step involves the formation of the carboxamide group, typically through the reaction of the corresponding acid chloride with an amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-((3-fluoropyrrolidin-1-yl)sulfonyl)-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
5-Bromo-3-((3-fluoropyrrolidin-1-yl)sulfonyl)-1H-indole-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is explored as a potential therapeutic agent due to its unique structural features and biological activity.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: Its unique properties make it suitable for the development of novel materials with specific functionalities.
Mechanism of Action
The mechanism of action of 5-Bromo-3-((3-fluoropyrrolidin-1-yl)sulfonyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-chloropyridine
- 3-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine
- 1H-pyrrolo[2,3-b]pyridine derivatives
Uniqueness
Compared to similar compounds, 5-Bromo-3-((3-fluoropyrrolidin-1-yl)sulfonyl)-1H-indole-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
CAS No. |
918494-77-6 |
|---|---|
Molecular Formula |
C13H13BrFN3O3S |
Molecular Weight |
390.23 g/mol |
IUPAC Name |
5-bromo-3-(3-fluoropyrrolidin-1-yl)sulfonyl-1H-indole-2-carboxamide |
InChI |
InChI=1S/C13H13BrFN3O3S/c14-7-1-2-10-9(5-7)12(11(17-10)13(16)19)22(20,21)18-4-3-8(15)6-18/h1-2,5,8,17H,3-4,6H2,(H2,16,19) |
InChI Key |
ASOVTUUGFRTWOM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1F)S(=O)(=O)C2=C(NC3=C2C=C(C=C3)Br)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


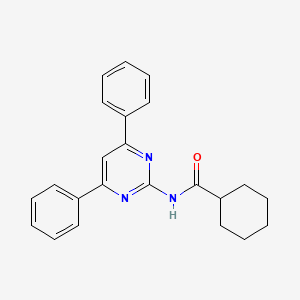
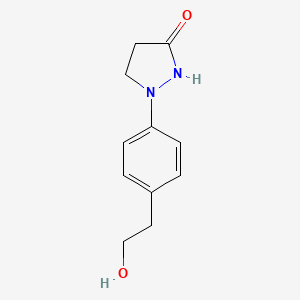
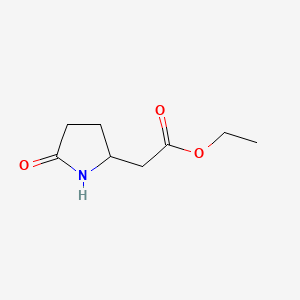
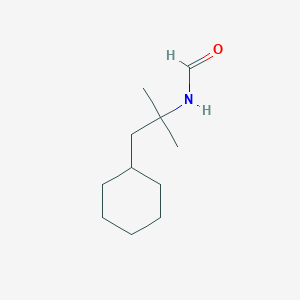
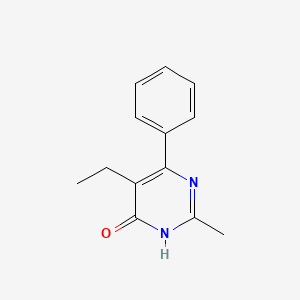
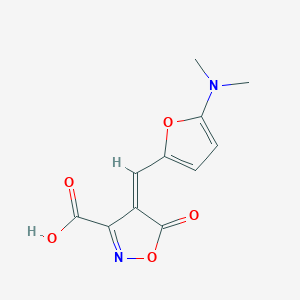

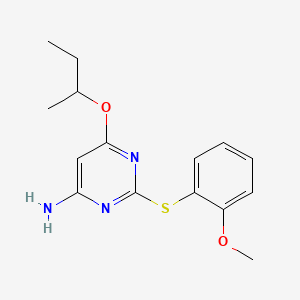
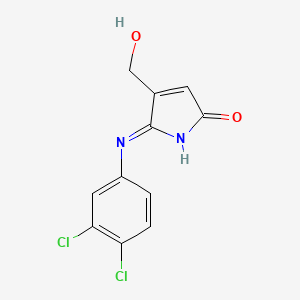


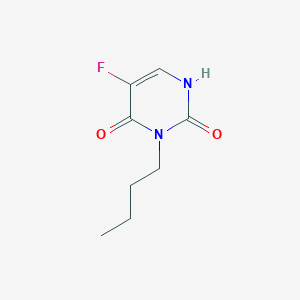

![Glycine, N-[1-(phenylacetyl)-L-prolyl]-](/img/structure/B12918992.png)
